molecular formula C9H7N3O2S B411148 Phenyl 1,3,4-thiadiazol-2-ylcarbamate CAS No. 26907-41-5

Phenyl 1,3,4-thiadiazol-2-ylcarbamate

Cat. No. B411148
CAS RN: 26907-41-5
M. Wt: 221.24g/mol
InChI Key: NSXBMBIDWCWNTB-UHFFFAOYSA-N
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Description

Phenyl 1,3,4-thiadiazol-2-ylcarbamate is a chemical compound with the CAS Number: 26907-41-5 and a molecular weight of 221.24 . It has a linear formula of C9H7N3O2S .


Synthesis Analysis

1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The synthesized compounds were characterized with UV, FT-IR, 13C-NMR, and 1H-NMR methods .


Molecular Structure Analysis

The InChI code for Phenyl 1,3,4-thiadiazol-2-ylcarbamate is 1S/C9H7N3O2S/c13-9(11-8-12-10-6-15-8)14-7-4-2-1-3-5-7/h1-6H,(H,11,12,13) .

Scientific Research Applications

Oncology Research

Phenyl 1,3,4-thiadiazol-2-ylcarbamate has been studied for its potential in cancer treatment due to its cytotoxic properties. Research indicates that derivatives of 1,3,4-thiadiazole, which include this compound, can disrupt processes related to DNA replication, thereby inhibiting the replication of cancer cells .

Antibacterial Applications

Studies have shown that 1,3,4-thiadiazole derivatives exhibit antibacterial activity against various bacterial strains. This includes inhibitory effects on bacteria such as Klebsiella pneumoniae and Staphylococcus hominis, suggesting potential applications in developing new antibacterial agents .

Enzyme Inhibition

The compound has been used in the study of enzyme inhibition, particularly against Src homology-2 domain-containing protein tyrosine phosphatase 1 (SHP1). SHP1 plays a role in oncogenic cell-signaling cascades, and its inhibition is significant for advancing disease treatment integration .

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for Phenyl 1,3,4-thiadiazol-2-ylcarbamate can be found on the product link provided by the manufacturer .

Future Directions

1,3,4-Thiadiazole derivatives, including Phenyl 1,3,4-thiadiazol-2-ylcarbamate, show significant therapeutic potential . They possess a wide range of therapeutic activities and have been the subject of considerable growing interest for designing new antitumor agents . Therefore, future research could focus on further exploring the therapeutic potential of these compounds and developing new drugs based on this scaffold .

properties

IUPAC Name

phenyl N-(1,3,4-thiadiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S/c13-9(11-8-12-10-6-15-8)14-7-4-2-1-3-5-7/h1-6H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXBMBIDWCWNTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=NN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 1,3,4-thiadiazol-2-ylcarbamate

Synthesis routes and methods

Procedure details

1,3,4-Thiadiazol-2-amine (253 mg, 2.50 mmol) in dimethylacetamide (3 mL) was stirred with phenyl chloroformate (392 μL, 3.13. mmol) at room temperature for one day. After addition of water, the precipitated solid was collected by filtration, washed with water and hexane and dried under reduced pressure to give the title compound as a colorless solid (418 mg, yield 76%).
Quantity
253 mg
Type
reactant
Reaction Step One
Quantity
392 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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